1-(4-Fluorophenyl)-3-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea
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Overview
Description
1-(4-Fluorophenyl)-3-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea is a complex organic compound that has garnered significant interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a fluorophenyl group, a methoxypyrimidinyl group, and a urea linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-3-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Fluorophenyl Intermediate: The initial step involves the preparation of the 4-fluorophenyl isocyanate intermediate. This can be achieved by reacting 4-fluoroaniline with phosgene under controlled conditions.
Preparation of the Methoxypyrimidinyl Intermediate: The second step involves the synthesis of the 6-methoxy-2-methylpyrimidin-4-amine intermediate. This can be synthesized through a series of reactions starting from 2-methylpyrimidine.
Coupling Reaction: The final step involves the coupling of the two intermediates. The 4-fluorophenyl isocyanate is reacted with the 6-methoxy-2-methylpyrimidin-4-amine in the presence of a suitable catalyst to form the desired urea compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity. Additionally, industrial processes may incorporate advanced techniques like continuous flow synthesis to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorophenyl)-3-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.
Substitution: Nucleophiles such as amines, thiols; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
1-(4-Fluorophenyl)-3-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine: Explored for its potential therapeutic applications. It is evaluated in preclinical studies for its efficacy and safety in treating various diseases.
Industry: Utilized in the development of specialty chemicals and advanced materials. Its unique chemical properties make it valuable in the production of high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-3-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biochemical pathways.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction processes.
Modulating Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
1-(4-Fluorophenyl)-3-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures include 1-(4-Fluorophenyl)-3-(4-aminophenyl)urea and 1-(4-Fluorophenyl)-3-(4-(2-methylpyrimidin-4-yl)amino)phenyl)urea.
Uniqueness: The presence of the 6-methoxy group and the specific arrangement of functional groups in this compound confer unique chemical and biological properties. These structural features may enhance its binding affinity to specific targets and improve its overall efficacy in various applications.
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-[4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN5O2/c1-12-21-17(11-18(22-12)27-2)23-14-7-9-16(10-8-14)25-19(26)24-15-5-3-13(20)4-6-15/h3-11H,1-2H3,(H,21,22,23)(H2,24,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXEWTQYJWVMRGA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC)NC2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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